molecular formula C12H15N3 B1603799 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine CAS No. 301221-44-3

3-(Piperidin-4-yl)imidazo[1,5-a]pyridine

Cat. No. B1603799
M. Wt: 201.27 g/mol
InChI Key: SUVILMOUYVHPTR-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that has gained significant interest in recent years due to its unique chemical properties and potential applications in scientific research. This compound is also known as PIPER, and it has been the focus of several studies exploring its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Convenient Synthesis Techniques

  • A convenient preparation technique for 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine derivatives was developed, involving arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. This method is significant in synthesizing benzo analogues of these compounds (Shevchuk et al., 2012).

Role in CGRP Receptor Antagonism

  • The compound serves as a privileged substructure in CGRP receptor antagonists, with over 1000 unique antagonists featuring it. Efficient syntheses from various starting materials have been developed, highlighting its significance in the pharmaceutical field (Leahy et al., 2012).

Broad Applications in Medicinal Chemistry

  • Imidazo[1,5-a]pyridine scaffolds, like 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine, have wide-ranging applications in medicinal chemistry, including roles in developing anticancer, antimicrobial, and antiviral agents. These scaffolds are also present in various marketed preparations, underscoring their therapeutic importance (Deep et al., 2016).

Pharmacological Properties

  • The pharmacological properties of imidazo[1,5-a]pyridine derivatives have been extensively studied, revealing their potential as enzyme inhibitors, receptor ligands, and anti-infectious agents. This highlights their diverse applications in drug development (Enguehard-Gueiffier & Gueiffier, 2007).

Antiulcer Agent Development

  • Certain 3-substituted imidazo[1,5-a]pyridines have been synthesized and investigated as potential antiulcer agents. Although not significantly antisecretory, some demonstrated good cytoprotective properties, offering new avenues in antiulcer medication research (Starrett et al., 1989).

Antimycobacterial Activity

  • Novel imidazo[1,5-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant MTB strains, indicating their potential in treating tuberculosis (Lv et al., 2017).

properties

IUPAC Name

3-piperidin-4-ylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-8-15-11(3-1)9-14-12(15)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVILMOUYVHPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611284
Record name 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)imidazo[1,5-a]pyridine

CAS RN

301221-44-3
Record name 3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
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3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
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3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
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3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
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3-(Piperidin-4-yl)imidazo[1,5-a]pyridine
Reactant of Route 6
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine

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